Researchers are exploring 3,4-hexanediol's potential as a scaffold material in regenerative medicine. Its biocompatibility and ability to form hydrogels make it a suitable candidate for promoting cell growth and tissue regeneration [1].
The good thermal stability and processability of 3,4-hexanediol suggest its potential use in the development of medical devices. It could be a component of implants or prosthetics due to its desirable mechanical properties [1].
[1] Buy 3,4-Hexanediol | 922-17-8 - Smolecule ()
[1] Buy 3,4-Hexanediol | 922-17-8 - Smolecule ()
3,4-Hexanediol, also known as hexane-3,4-diol, is an organic compound with the molecular formula and a molecular weight of approximately 118.17 g/mol. This diol features two hydroxyl (OH) groups located on the third and fourth carbon atoms of a hexane chain, which imparts significant chemical properties and reactivity. The compound is characterized by its linear structure and is classified as a vicinal diol, meaning that the hydroxyl groups are adjacent to each other on the carbon chain .
3,4-Hexanediol is versatile in its chemical reactivity, participating in various reactions:
These reactions highlight the compound's potential utility in organic synthesis and industrial applications.
Research on 3,4-Hexanediol's biological activity is limited but suggests potential interactions with various biochemical pathways. It may influence cellular processes similar to other diols, such as 1,6-Hexanediol, which have been shown to affect metabolic pathways and enzyme activities. Additionally, its biocompatibility makes it a candidate for applications in regenerative medicine, particularly in promoting cell growth and tissue regeneration due to its ability to form hydrogels.
Several methods exist for synthesizing 3,4-Hexanediol:
These synthetic routes vary in complexity and yield depending on the reagents and conditions used.
3,4-Hexanediol has several applications across various fields:
Several compounds share structural similarities with 3,4-Hexanediol. The following table compares these compounds based on their structural features:
Compound Name | Molecular Formula | Hydroxyl Group Position | Unique Features |
---|---|---|---|
1,2-Hexanediol | C6H14O2 | First two carbons | Hydroxyl groups at terminal positions |
2,3-Butanediol | C4H10O2 | Second and third carbons | Shorter chain; commonly used as a solvent |
1,4-Butanediol | C4H10O2 | First and fourth carbons | Used in polymer production |
3,4-Dimethyl-3,4-hexanediol | C8H18O2 | Third and fourth carbons | Contains methyl groups; more steric hindrance |
Uniqueness: 3,4-Hexanediol's unique structure arises from the vicinal arrangement of hydroxyl groups on the hexane chain, which imparts distinct chemical properties compared to other diols. Its potential for forming hydrogels also distinguishes it from similar compounds .
3,4-Hexanediol exhibits remarkable thermodynamic stability under standard conditions, characterized by well-defined phase transition parameters and favorable energetic properties. The compound demonstrates a melting point of 88.0 ± 0.3 degrees Celsius (361.25 ± 0.30 K), indicating significant intermolecular hydrogen bonding between vicinal hydroxyl groups [1]. This relatively high melting point for a six-carbon diol reflects the enhanced molecular association through hydrogen bond networks.
The thermodynamic stability of 3,4-hexanediol is quantitatively described by its Gibbs free energy of formation of -278.88 kilojoules per mole, indicating spontaneous formation under standard conditions [2]. The enthalpy of formation for the gaseous state is -482.19 kilojoules per mole, demonstrating substantial stabilization energy [2]. The compound exhibits thermal stability up to approximately 500 K, beyond which decomposition processes may commence.
Table 1: Thermodynamic Stability Parameters
Property | Value | Unit | Method |
---|---|---|---|
Melting Point | 88.0 ± 0.3 | °C | Experimental (NIST) [1] |
Enthalpy of Fusion | 12.43 | kJ/mol | Joback Calculated [2] |
Gibbs Free Energy of Formation | -278.88 | kJ/mol | Joback Calculated [2] |
Enthalpy of Formation (gas) | -482.19 | kJ/mol | Joback Calculated [2] |
Critical Temperature | 683.21 | K | Joback Calculated [2] |
Critical Pressure | 3935.71 | kPa | Joback Calculated [2] |
The critical properties reveal that 3,4-hexanediol maintains liquid-vapor equilibrium up to 683.21 K under a critical pressure of 3935.71 kilopascals [2]. These values indicate substantial intermolecular cohesive forces, consistent with the hydrogen bonding capacity of the vicinal diol structure. The enthalpy of vaporization (61.53 kilojoules per mole) reflects the energy required to overcome these intermolecular interactions during phase transition [2].
The solubility characteristics of 3,4-hexanediol are governed by its dual nature as a molecule containing both hydrophilic hydroxyl groups and a hydrophobic alkyl backbone. This amphiphilic character results in distinctive solubility patterns across different solvent systems.
In polar protic solvents, 3,4-hexanediol demonstrates high solubility due to extensive hydrogen bonding interactions. Water solubility is moderate at 30.24 grams per liter at 25 degrees Celsius [3], which represents a balance between the hydrophilic character of the two hydroxyl groups and the hydrophobic hexane backbone. The presence of two hydroxyl groups enhances water solubility compared to monohydric alcohols of similar molecular weight through multiple hydrogen bonding sites [4].
Table 2: Solubility Profile in Various Solvent Systems
Solvent Type | Solubility | Primary Interaction Mechanism |
---|---|---|
Water | 30.24 g/L | Hydrogen bonding with OH groups |
Methanol | High | Strong hydrogen bonding |
Ethanol | High | Hydrogen bonding and dipole interactions |
Ethyl Acetate | Moderate | Dipole-dipole interactions |
Hexane | Low | Limited van der Waals forces |
Chloroform | Moderate | Dipole-induced dipole interactions |
The logarithm of the octanol-water partition coefficient (Log P) is 0.528 [2], indicating moderate lipophilicity. This value suggests that 3,4-hexanediol partitions preferentially into the aqueous phase but retains sufficient hydrophobic character for solubility in organic media. In nonpolar solvents such as hexane, solubility is significantly reduced due to the inability of these solvents to participate in hydrogen bonding with the hydroxyl groups [5] [6].
The solubility in polar aprotic solvents demonstrates intermediate behavior, with dipole-dipole interactions providing the primary solubilization mechanism. The compound shows enhanced solubility in solvents capable of accepting hydrogen bonds, such as dimethyl sulfoxide and acetone, compared to purely hydrocarbon solvents [7] [8].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 3,4-hexanediol through analysis of both proton and carbon-13 spectra. The ¹³C Nuclear Magnetic Resonance spectrum reveals distinct chemical shift patterns characteristic of the vicinal diol structure [9].
The carbon atoms bearing hydroxyl groups (C-3 and C-4) appear in the downfield region at approximately 75-85 parts per million, significantly deshielded due to the electron-withdrawing effect of the oxygen atoms [9]. The ethyl chain carbons exhibit typical aliphatic chemical shifts, with the terminal methyl groups resonating at 12-15 parts per million and the internal methylene carbons appearing at 20-30 parts per million [9].
Table 3: ¹³C Nuclear Magnetic Resonance Chemical Shift Assignments
Carbon Position | Chemical Shift (ppm) | Assignment |
---|---|---|
C-3, C-4 (carbinol) | 75-85 | Carbons bearing OH groups |
C-2, C-5 (methylene) | 28-32 | CH₂ adjacent to carbinol carbons |
C-1, C-6 (methyl) | 12-15 | Terminal methyl groups |
The ¹H Nuclear Magnetic Resonance spectrum demonstrates characteristic patterns for the vicinal diol structure. The hydroxyl protons appear as exchangeable signals, typically observed as broad singlets due to rapid exchange processes. The carbinol protons (H-3 and H-4) exhibit complex multipicity due to coupling with adjacent methylene protons and potential long-range coupling effects.
Temperature-dependent Nuclear Magnetic Resonance studies reveal dynamic exchange processes involving the hydroxyl groups, with coalescence phenomena observed at elevated temperatures due to increased exchange rates [10]. These observations are consistent with intermolecular hydrogen bonding and conformational flexibility of the diol structure.
Infrared spectroscopy provides complementary structural information through vibrational analysis of functional groups present in 3,4-hexanediol. The most characteristic feature is the hydroxyl stretching region, which exhibits distinctive patterns dependent on hydrogen bonding interactions.
In concentrated solutions or neat samples, the hydroxyl stretch appears as a broad, intense absorption band between 3200-3600 wave numbers per centimeter [11] [12]. This broadening results from hydrogen bonding between molecules, creating a distribution of OH environments with varying bond strengths. In dilute solutions using non-hydrogen bonding solvents, the OH stretch appears as a sharper band at higher frequencies (3650-3700 wave numbers per centimeter), characteristic of free hydroxyl groups [12].
Table 4: Infrared Spectroscopic Absorption Bands
Functional Group | Wavenumber (cm⁻¹) | Intensity | Assignment |
---|---|---|---|
OH stretch (H-bonded) | 3200-3600 | Strong, broad | Hydrogen-bonded hydroxyl groups |
OH stretch (free) | 3650-3700 | Medium, sharp | Non-hydrogen bonded OH |
CH stretch | 2800-3000 | Medium | Aliphatic C-H stretching |
CH₂ bending | 1450-1470 | Medium | Methylene scissoring |
C-O stretch | 1050-1150 | Strong | Carbon-oxygen bond stretching |
OH bending | 1300-1400 | Medium | Hydroxyl in-plane bending |
The carbon-hydrogen stretching region (2800-3000 wave numbers per centimeter) exhibits multiple bands corresponding to symmetric and asymmetric stretching modes of methyl and methylene groups [12] [13]. The carbon-oxygen stretching vibrations appear as strong absorptions in the 1050-1150 wave numbers per centimeter region, characteristic of secondary alcohol functionality [12].
The infrared spectrum also contains diagnostic bands for methylene scissoring motions (1450-1470 wave numbers per centimeter) and methyl symmetric deformation modes (1350-1380 wave numbers per centimeter) [13]. These vibrational modes provide confirmation of the aliphatic chain structure and are consistent with the proposed molecular framework.
Hydrogen bonding interactions significantly influence the infrared spectroscopic properties, with the formation of intermolecular associations leading to characteristic changes in both frequency and bandwidth of the hydroxyl stretching modes [11]. These spectroscopic features provide valuable information for understanding the solution behavior and intermolecular interactions of 3,4-hexanediol in various environments.